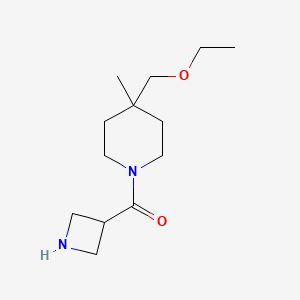
1-((1-乙基哌啶-2-基)甲基)-1H-1,2,3-三唑-4-羧酸
描述
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与开发
哌啶衍生物,例如正在讨论的这种衍生物,在制药行业中至关重要。 它们存在于二十多种类别的药物中,包括生物碱 . 哌啶部分在药物化学中是一个常见特征,因为它在生物活性化合物中很普遍。这种特定的衍生物可以探索其对各种生物靶标的潜在结合亲和力,从而帮助设计新的治疗剂。
生物活性哌啶的合成
取代哌啶的合成是有机化学的一个重要领域 . 该化合物可作为合成各种哌啶衍生物的前体或中间体。然后可以评估这些衍生物的一系列生物活性,可能导致发现新药。
药理学应用
哌啶衍生物以其广泛的药理学应用而闻名 . 可以研究该化合物的药理学特性,例如其作为生物系统中某些受体或酶的抑制剂或激活剂的潜在作用。
甘氨酸转运蛋白 1 抑制
该化合物与已知的甘氨酸转运蛋白 1 (GlyT1) 抑制剂的结构相似性表明,可以研究其抑制 GlyT1 的功效 . GlyT1 抑制剂在治疗精神分裂症和其他神经系统疾病方面引起了人们的兴趣,这使得它成为一个重要的研究领域。
神经药理学
鉴于哌啶衍生物在神经药理学中的重要性,可以分析该化合物对中枢神经系统的影响 . 它可能调节神经递质水平或受体活性,有助于了解各种神经疾病。
农业化学
哌啶衍生物也用于农业化学,特别是在合成杀虫剂和除草剂方面 . 可以探索该化合物在保护农作物免受害虫或疾病方面的潜在用途。
这些应用中的每一种都为科学探索和创新提供了独特的途径。该化合物的多方面特性使其成为跨越各种科学学科的研究的宝贵候选者。 信息来自 MDPI 和 J-STAGE 文章 .
作用机制
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a piperidine ring could influence the compound’s binding affinity and selectivity for its target .
Biochemical Pathways
The affected pathways would also depend on the compound’s target. For instance, if the compound targets a receptor involved in a specific signaling pathway, it could potentially modulate that pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a piperidine ring could affect these properties, as piperidine derivatives are known to have diverse pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by its chemical structure and the conditions in which it is stored .
生化分析
Biochemical Properties
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain . The interaction with GlyT1 suggests that 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid may influence neurotransmitter regulation and synaptic transmission.
Cellular Effects
The effects of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal function and communication . Additionally, it may impact the expression of genes related to synaptic plasticity and neuroprotection.
Molecular Mechanism
At the molecular level, 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of GlyT1, thereby increasing the availability of glycine in the synaptic cleft . This inhibition can enhance the activation of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. The compound may also influence other molecular targets, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions and retains its inhibitory activity over extended periods . Long-term exposure to the compound in vitro has demonstrated sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . The compound’s metabolism may also influence metabolic flux and the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is essential for its activity and function within the cell.
属性
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDBGSIIOHURCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















